

Application Notes and Protocols for the UNC569 697 Cell Line

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Compound of Interest

Compound Name: *unc569*

Cat. No.: *B612134*

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These application notes provide detailed protocols for researchers, scientists, and drug development professionals working with the 697 cell line, particularly in the context of evaluating the effects of the Mer tyrosine kinase inhibitor, **UNC569**.

Cell Line Information

The 697 cell line is a human B-cell precursor leukemia cell line established from the bone marrow of a child with acute lymphoblastic leukemia (ALL) in relapse.[1] It is positive for common-ALL antigen (CALLA), HLA-DR, and cytoplasmic and surface IgM heavy chains.[1] This cell line is a widely used model for studying B-cell ALL and for testing the efficacy of novel therapeutic agents.

Culture Conditions

The 697 cell line is cultured in RPMI-1640 media supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.[2][3] Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Experimental Protocols

General Cell Culture and Sub-culturing

Objective: To maintain a healthy, proliferating culture of 697 cells for downstream experiments.

Materials:

- RPMI-1640 medium (e.g., Hyclone Laboratories)[2]
- Fetal Bovine Serum (FBS), heat-inactivated (e.g., Atlanta Biologicals)[2]
- Penicillin-Streptomycin solution (100 U/mL)
- Phosphate-Buffered Saline (PBS), sterile
- Trypan Blue solution
- Hemocytometer or automated cell counter
- Sterile cell culture flasks (e.g., T-25, T-75)
- Serological pipettes
- 15 mL and 50 mL conical tubes
- Centrifuge

Protocol:

- Pre-warm the complete culture medium (RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin) to 37°C.
- Transfer the cell suspension from the culture flask to a sterile conical tube.
- Centrifuge the cells at 300 x g for 3-5 minutes to pellet them.[4]
- Aspirate the supernatant, being careful not to disturb the cell pellet.
- Resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete culture medium.
- Perform a cell count using a hemocytometer and Trypan Blue to assess viability.
- Seed a new culture flask with the desired density of viable cells (typically between 1×10^5 and 1×10^6 viable cells/mL).[4]
- Add the appropriate volume of fresh, pre-warmed complete culture medium.

- Incubate the flask at 37°C in a 5% CO₂ incubator.[4]
- Change the medium every 2-3 days by repeating steps 2-5 and resuspending the cells in fresh medium.

Western Blot Analysis of Mer Signaling Pathway

Objective: To assess the phosphorylation status of Mer, AKT, and ERK1/2 in 697 cells following treatment with **UNC569**.

Materials:

- 697 cells
- **UNC569**
- DMSO (vehicle control)
- Recombinant human Gas6 (rhGas6)[2]
- Pervanadate[2][3]
- Serum-free RPMI-1640 medium
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-phospho-Mer, anti-Mer, anti-phospho-AKT (p-AKT), anti-AKT, anti-phospho-ERK1/2 (p-ERK), anti-ERK1/2, anti-GAPDH[2][3]

- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Protocol:

- Cell Treatment:
 - For dose-response of Mer phosphorylation: Treat 697 cell cultures with varying concentrations of **UNC569** for 1 hour. Add pervanadate for the final 3 minutes to stabilize protein phosphorylation.[\[2\]](#)[\[3\]](#)
 - For downstream signaling: Incubate 697 cells in serum-free medium for two hours, then add **UNC569** (e.g., 1 μ M) or DMSO for 90 minutes. Stimulate cells with or without 200 nM rhGas6.[\[2\]](#)[\[3\]](#)
- Cell Lysis:
 - Harvest cells and wash with ice-cold PBS.
 - Lyse cells in lysis buffer on ice.
 - Centrifuge lysates to pellet cell debris and collect the supernatant.
- Protein Quantification:
 - Determine the protein concentration of each lysate using a BCA assay.
- Immunoprecipitation (for p-Mer):
 - Immunoprecipitate Mer from cell lysates.[\[2\]](#)[\[3\]](#)
- SDS-PAGE and Western Blotting:
 - Denature protein lysates by boiling in Laemmli buffer.
 - Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

- Transfer proteins to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C.
- Wash the membrane with TBST.
- Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane with TBST.
- Apply ECL substrate and visualize protein bands using an imaging system.
- Use GAPDH as a loading control.[\[2\]](#)

MTT Assay for Cell Viability

Objective: To determine the effect of **UNC569** on the metabolic activity and viability of 697 cells.

Materials:

- 697 cells
- **UNC569**
- DMSO (vehicle control)
- 96-well plates
- Complete culture medium
- MTT reagent (3-(4,5-Dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide)[\[2\]](#)
- Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

Protocol:

- Seed 697 cells in a 96-well plate at an optimal density (e.g., 3×10^5 cells/mL).[2]
- Allow cells to attach and stabilize for 8 hours.[2]
- Add varying concentrations of **UNC569** or DMSO control to the wells.
- After 24 hours, harvest the cells and re-plate them in fresh medium containing the respective concentrations of **UNC569** or DMSO for an additional 24 hours.[2]
- Add MTT reagent to a final concentration of 0.65 mg/mL to each well and incubate for 4 hours at 37°C.[2]
- Add solubilization solution to each well to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control.

Colony Formation Assay in Methylcellulose

Objective: To assess the long-term effect of **UNC569** on the clonogenic potential of 697 cells.

Materials:

- 697 cells
- **UNC569**
- DMSO (vehicle control)
- Methylcellulose-based medium (e.g., #1101, ReachBio)[2]
- 35 mm culture dishes
- Complete culture medium

Protocol:

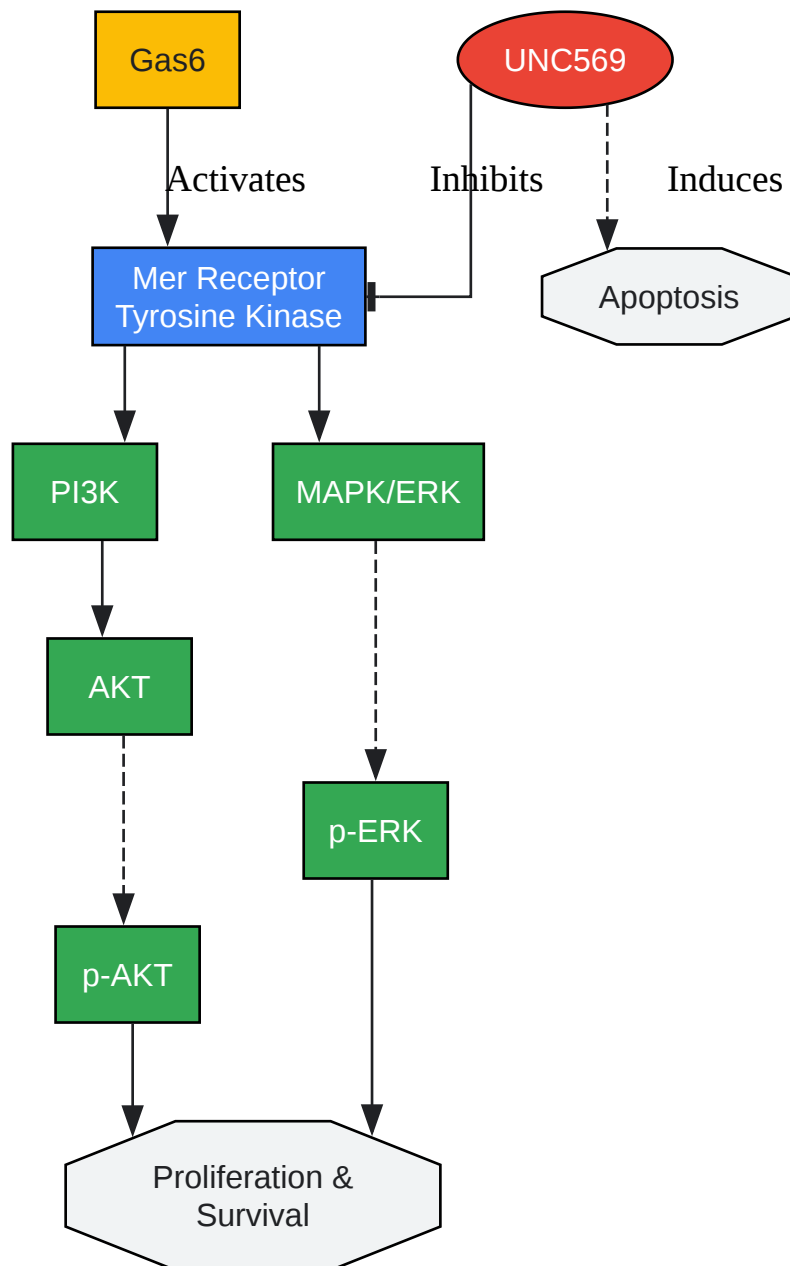
- Prepare a cell suspension of 697 cells.
- Plate the cells in methylcellulose-based medium in 35 mm dishes at a density of 500 cells/mL.[2]
- Include varying concentrations of **UNC569** or DMSO control in the methylcellulose medium. [2][3]
- Every other day, add 100 μ L of fresh culture medium containing the appropriate concentration of **UNC569** or DMSO to the top of the methylcellulose.[2][3]
- Incubate the dishes for eight days at 37°C in a 5% CO₂ incubator.[2][3]
- After eight days, count the number of colonies in each dish.[2][3]
- Capture bright-field images of the colonies if desired.[2]

Quantitative Data Summary

Parameter	Cell Line	Value	Reference
UNC569 IC50 (Mer Phosphorylation)	697	141 \pm 15 nM	[2]
UNC569 IC50 (MTT Assay, 48h)	697	0.5 μ M (95% CI: 0.35-0.75 μ M)	[2]
Apoptosis with Etoposide Alone	697	33.03 \pm 0.42 %	[2]
Apoptosis with Etoposide + UNC569	697	43.3 \pm 2.6 %	[2]
Apoptosis with Methotrexate Alone	697	18.13 \pm 3.63 %	[2]
Apoptosis with Methotrexate + UNC569	697	28.93 \pm 4.96 %	[2]

Visualizations

Signaling Pathway



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Caption: Mer signaling pathway and the inhibitory action of **UNC569**.

Experimental Workflow: Western Blot



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Caption: Workflow for Western Blot analysis of protein phosphorylation.

Experimental Workflow: MTT Assay



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Caption: Workflow for assessing cell viability using the MTT assay.

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